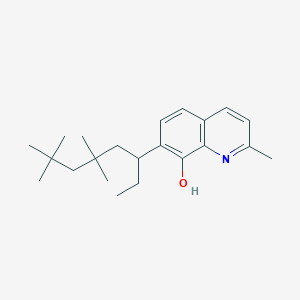
2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-2-carbaldehyde with a suitable alkylating agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and antifungal activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of sensors and probes for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected using various analytical techniques. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 8-Hydroxyquinoline derivatives
Uniqueness
2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to its specific alkyl chain and substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of use .
Properties
CAS No. |
61380-79-8 |
|---|---|
Molecular Formula |
C22H33NO |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C22H33NO/c1-8-16(13-22(6,7)14-21(3,4)5)18-12-11-17-10-9-15(2)23-19(17)20(18)24/h9-12,16,24H,8,13-14H2,1-7H3 |
InChI Key |
ITUAXCZQTHFQIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)CC(C)(C)C)C1=C(C2=C(C=CC(=N2)C)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenoxy-6-[2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14575805.png)
![1-[7-(5-Propyloctyl)-9H-fluoren-2-YL]hexan-1-one](/img/structure/B14575810.png)
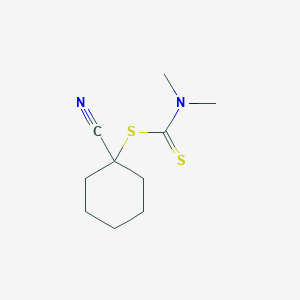
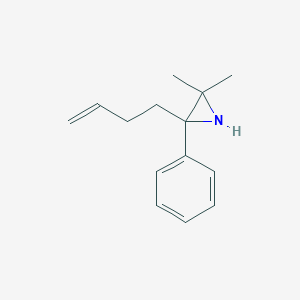
![Benzonitrile, 4-[(4-nonylphenyl)ethynyl]-](/img/structure/B14575815.png)
![2-{2-[4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14575823.png)
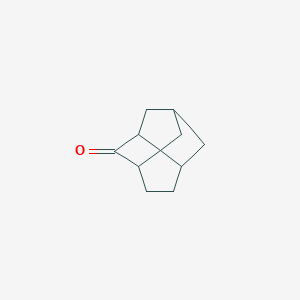
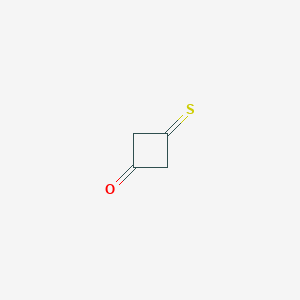
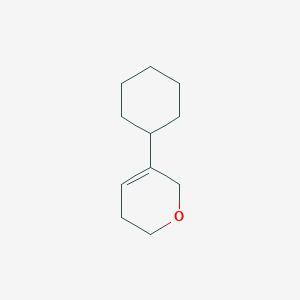
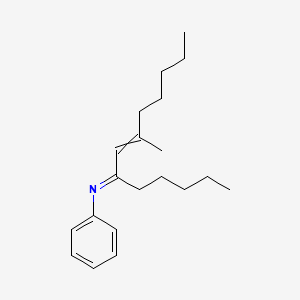
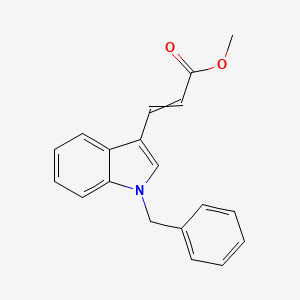
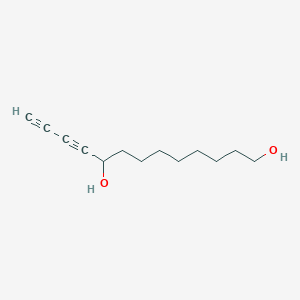
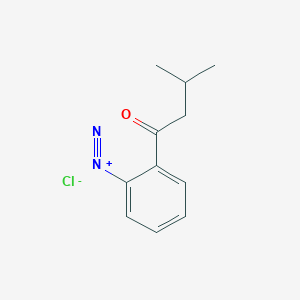
![1-([1,1'-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one](/img/structure/B14575904.png)
